3-Fluoro-5-(3-methoxycarbonylphenyl)phenol
Description
3-Fluoro-5-(3-methoxycarbonylphenyl)phenol is a fluorinated phenolic compound featuring a methoxycarbonylphenyl substituent at the 5-position and a fluorine atom at the 3-position of the phenol ring. This structural motif combines electron-withdrawing (fluorine) and moderately polar (methoxycarbonyl) groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl 3-(3-fluoro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVHAMPCIRMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684364 | |
| Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-81-7 | |
| Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methoxycarbonylphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methoxycarbonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-Fluoro-5-(3-methoxycarbonylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methoxycarbonylphenyl)phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties and applications can be contextualized by comparing it to structurally related fluorophenol derivatives:
3-Fluoro-5-(trifluoromethyl)phenol
- Structure : Replaces the methoxycarbonylphenyl group with a trifluoromethyl (-CF₃) group.
- Properties: Higher hydrophobicity due to -CF₃, which is strongly electron-withdrawing and lipophilic. Molecular weight: 180.1 g/mol . Lower pKa (more acidic phenol) compared to methoxycarbonyl-substituted derivatives.
- Applications : Used in agrochemicals and materials science. Its safety profile includes irritation risks, necessitating careful handling .
3-Fluoro-5-phenylphenol
- Structure : Substitutes methoxycarbonylphenyl with a simple phenyl group.
- Properties :
- Reduced polarity and electron-withdrawing effects compared to the target compound.
- Likely lower solubility in polar solvents.
- Applications : Intermediate in polymer and ligand synthesis .
3-Fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenol
- Structure : Features a methoxytetrahydro-2H-pyran ring instead of methoxycarbonylphenyl.
- Demonstrated utility in synthesizing pyrazole derivatives via Cs₂CO₃-mediated coupling .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility | Melting Point (°C) |
|---|---|---|---|---|
| 3-Fluoro-5-(3-methoxycarbonylphenyl)phenol | ~258.2 | -OCO₂Me | Moderate in DMF, THF | Not reported |
| 3-Fluoro-5-(trifluoromethyl)phenol | 180.1 | -CF₃ | Low in water | Not reported |
| 3-Fluoro-5-phenylphenol | ~188.2 | -Ph | Low in polar solvents | Not reported |
| 3-Fluoro-5-(pentafluorosulfur)phenol | ~262.1 | -SF₅ | Hydrophobic | Not reported |
Notes:
- The methoxycarbonyl group in the target compound balances polarity and reactivity, offering advantages in synthetic flexibility over highly hydrophobic (-CF₃, -SF₅) or non-polar (-Ph) analogues .
Biological Activity
3-Fluoro-5-(3-methoxycarbonylphenyl)phenol (CAS No. 1261897-81-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15F O3
- Molecular Weight : Approximately 284.29 g/mol
The presence of a fluorine atom and methoxycarbonyl group suggests potential interactions with biological targets, which may influence its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
A study examining the compound's effects on bacterial strains found that it inhibits the secretion of virulence factors in Gram-negative bacteria, particularly those utilizing the Type III Secretion System (T3SS). At a concentration of 50 μM, the compound demonstrated approximately 50% inhibition of CPG2 secretion, indicating its potential as an antimicrobial agent against pathogens such as Escherichia coli .
Anti-inflammatory Effects
In vitro assays have shown that this compound can downregulate pro-inflammatory cytokines. This effect was observed in cell cultures treated with lipopolysaccharides (LPS), where the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. In assays using human breast cancer cells (MCF-7), treatment with varying concentrations resulted in dose-dependent cell death, with an IC50 value indicating moderate potency . Further investigations are required to elucidate the mechanisms underlying these effects.
Case Studies
- Screening for T3SS Inhibitors : A focused study assessed various compounds for their ability to inhibit T3SS activity in C. rodentium. The results indicated that this compound was among the most effective inhibitors tested at concentrations around 50 μM .
- Cytotoxicity Assessment : In a cytotoxicity screening involving several cancer cell lines, including MCF-7 and HeLa cells, the compound displayed significant cytotoxic effects. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
